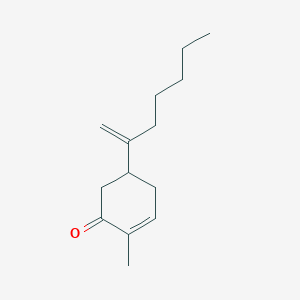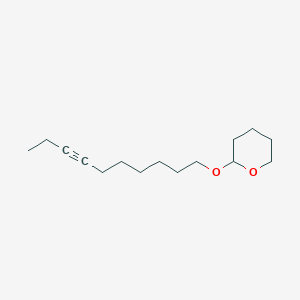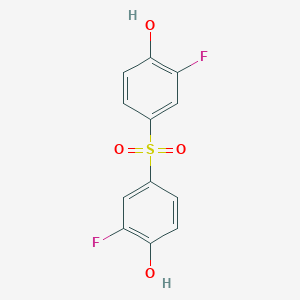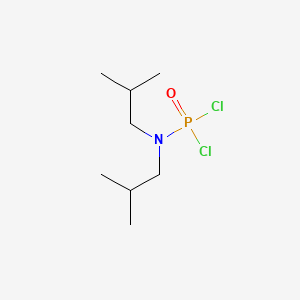![molecular formula C14H21NO B12551972 Hexanamide, N-[(1R)-1-phenylethyl]- CAS No. 191677-12-0](/img/structure/B12551972.png)
Hexanamide, N-[(1R)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N-[(1R)-1-phenylethyl]- is an organic compound with a molecular formula of C14H21NO This compound is a derivative of hexanamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of hexanoyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+(1R)-1-phenylethylamine→Hexanamide, N-[(1R)-1-phenylethyl]-+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hexanamide, N-[(1R)-1-phenylethyl]- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of Hexanamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: The parent compound without the (1R)-1-phenylethyl substitution.
N-Phenylethylhexanamide: A similar compound with a different substitution pattern.
Uniqueness
Hexanamide, N-[(1R)-1-phenylethyl]- is unique due to its specific (1R)-1-phenylethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain enzymes and receptors, making it more effective in its applications compared to similar compounds.
Properties
CAS No. |
191677-12-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]hexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
DGNYVUGHUGTLTE-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


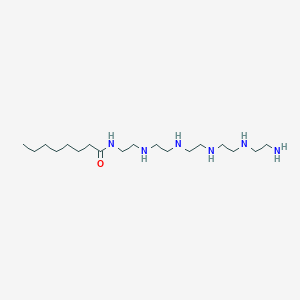
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
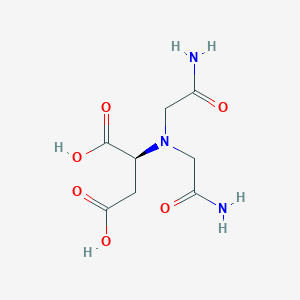
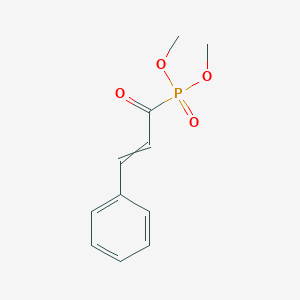
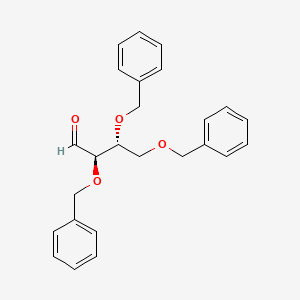
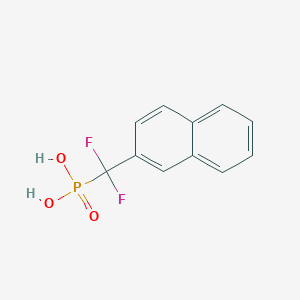
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
